

In-Depth Technical Guide: (3-Bromo-5-ethoxyphenyl)boronic acid Characterization

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Compound of Interest

Compound Name: (3-Bromo-5-ethoxyphenyl)boronic acid

Cat. No.: B1284280

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for **(3-Bromo-5-ethoxyphenyl)boronic acid**, a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document details its physicochemical properties and provides predicted spectroscopic data (NMR, IR, and Mass Spectrometry) along with detailed experimental protocols for its synthesis and analysis.

Core Data Presentation

A summary of the key physicochemical and spectroscopic data for **(3-Bromo-5-ethoxyphenyl)boronic acid** is presented below.

Table 1: Physicochemical Properties

| Property | Value | Source/Method |
|-------------------|--|--|
| CAS Number | 849062-02-8 | Commercial Supplier Data [1] |
| Molecular Formula | C ₈ H ₁₀ BBrO ₃ | Commercial Supplier Data |
| Molecular Weight | 244.88 g/mol | Calculated |
| Boiling Point | 376 °C at 760 mmHg | Commercial Supplier Data |
| Density | 1.53 g/cm ³ | Commercial Supplier Data |
| Melting Point | Not available | - |

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------|---------------|-------------|-----------------------------------|
| ~8.0 (broad s) | Broad Singlet | 2H | B(OH) ₂ |
| ~7.45 | Singlet | 1H | Ar-H |
| ~7.25 | Singlet | 1H | Ar-H |
| ~7.10 | Singlet | 1H | Ar-H |
| 4.07 | Quartet | 2H | -OCH ₂ CH ₃ |
| 1.35 | Triplet | 3H | -OCH ₂ CH ₃ |

Note: Predicted using online NMR prediction tools. Actual chemical shifts may vary.

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|-----------------------------------|
| ~159.0 | Ar-C-O |
| ~135.0 (broad) | Ar-C-B(OH) ₂ |
| ~130.0 | Ar-C-H |
| ~125.5 | Ar-C-H |
| ~122.0 | Ar-C-Br |
| ~118.0 | Ar-C-H |
| ~63.5 | -OCH ₂ CH ₃ |
| ~14.5 | -OCH ₂ CH ₃ |

Note: Predicted using online NMR prediction tools. The signal for the carbon attached to boron is often broad and may be difficult to observe.

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|--|
| 3400-3200 | Broad, Strong | O-H stretch (boronic acid dimer) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Medium | Aliphatic C-H stretch (-OCH ₂ CH ₃) |
| ~1600, ~1470 | Medium-Strong | Aromatic C=C stretch |
| ~1350 | Strong | B-O stretch |
| ~1250, ~1040 | Strong | C-O stretch (aryl ether) |
| ~1020 | Strong | B-OH bend |
| ~700 | Strong | C-Br stretch |

Note: Based on typical values for substituted phenylboronic acids.

Table 5: Predicted Mass Spectrometry Data

| Parameter | Value |
|-------------------------------|---|
| Molecular Formula | C ₈ H ₁₀ BBrO ₃ |
| Molecular Weight | 244.88 |
| Expected [M+H] ⁺ | 245.0/247.0 (due to ⁷⁹ Br/ ⁸¹ Br isotopes) |
| Expected [M-H] ⁻ | 243.0/245.0 (due to ⁷⁹ Br/ ⁸¹ Br isotopes) |
| Major Fragmentation Ion (m/z) | [M-H ₂ O] ⁺ , [M-B(OH) ₂] ⁺ , loss of ethoxy group |

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern in an approximate 1:1 ratio.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **(3-Bromo-5-ethoxyphenyl)boronic acid** are provided below.

Synthesis Protocol: Lithiation and Borylation

This protocol is a general procedure for the synthesis of arylboronic acids from the corresponding aryl bromides.

Reagents and Equipment:

- 1,3-Dibromo-5-ethoxybenzene
- n-Butyllithium (n-BuLi) in hexanes
- Triisopropyl borate
- Anhydrous tetrahydrofuran (THF)
- Hydrochloric acid (2 M)

- Diethyl ether
- Magnesium sulfate (anhydrous)
- Round-bottom flask, dropping funnel, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1,3-dibromo-5-ethoxybenzene (1.0 equivalent) in anhydrous THF.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel while maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
- To the resulting solution, add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the temperature at -78 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of 2 M hydrochloric acid until the solution is acidic.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
- Filter and concentrate the organic layer under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography to obtain **(3-Bromo-5-ethoxyphenyl)boronic acid**.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of **(3-Bromo-5-ethoxyphenyl)boronic acid** in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). To minimize the formation of boroxine (cyclic anhydride), which can complicate spectra, using a hydrogen-bond-disrupting solvent like DMSO-d₆ is recommended. Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Spectrometer: 400 MHz or higher.
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-2 seconds.
 - Referencing: Use the residual solvent peak of DMSO-d₆ ($\delta \approx 2.50$ ppm) as the internal standard.
- ¹³C NMR Acquisition:
 - Spectrometer: 100 MHz or higher.
 - Pulse Program: Proton-decoupled pulse program.
 - Number of Scans: ≥ 1024 (due to the low natural abundance of ¹³C).
 - Relaxation Delay: 2-5 seconds.
 - Referencing: Use the solvent peak of DMSO-d₆ ($\delta \approx 39.52$ ppm) as the internal standard.

Infrared (IR) Spectroscopy:

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid **(3-Bromo-5-ethoxyphenyl)boronic acid** directly onto the ATR crystal. Apply pressure to ensure good contact.

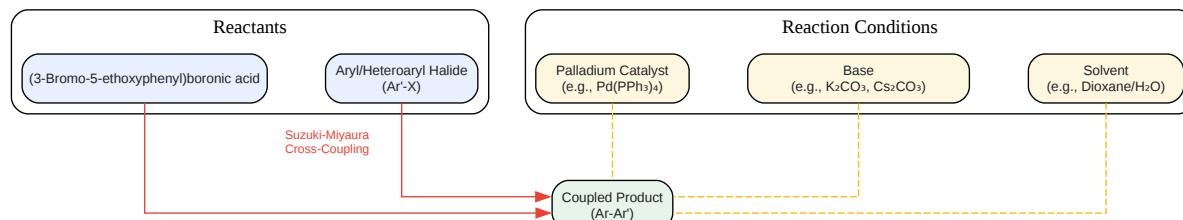
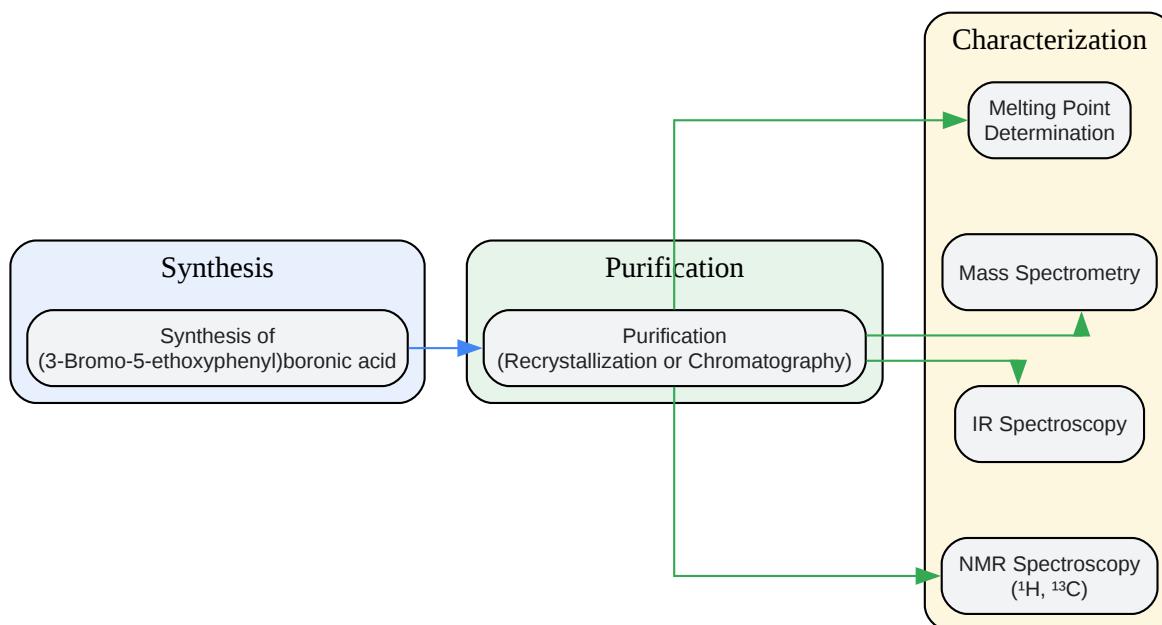
- Acquisition:
 - Instrument: Fourier Transform Infrared (FTIR) spectrometer with a universal ATR accessory.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS):

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Acquisition (Electrospray Ionization - ESI):
 - Instrument: A mass spectrometer equipped with an ESI source.
 - Mode: Positive and/or negative ion mode.
 - Infusion: Direct infusion or via liquid chromatography (LC).
 - Mass Range: m/z 50-500.
 - Data Analysis: Analyze the spectrum for the molecular ion peak(s) and the characteristic isotopic pattern of bromine.

Visualizations

The following diagrams illustrate the general experimental workflow for the characterization of a synthesized arylboronic acid and a typical application in a Suzuki-Miyaura cross-coupling reaction.



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References

- 1. 5-BROMO-3-ETHOXYPHENYLBORONIC ACID(849062-02-8) 1H NMR [m.chemicalbook.com]
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